Methyl 6-fluoro-2-methylnicotinate
Overview
Description
Methyl 6-fluoro-2-methylnicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 6-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with a methyl group.
Scientific Research Applications
Methyl 6-fluoro-2-methylnicotinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Safety and Hazards
Mechanism of Action
Target of Action
Methyl 6-fluoro-2-methylnicotinate is a derivative of Methyl nicotinate . Methyl nicotinate is known to act as a peripheral vasodilator . It enhances local blood flow at the site of application, primarily affecting the peripheral blood capillaries located in the dermal papillae of upper dermis layers adjacent to the epidermis–dermis junction .
Mode of Action
It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life . This leads to vasodilation and increased blood flow in the area of application.
Biochemical Pathways
For instance, Methyl nicotinate is known to affect the prostaglandin D2 pathway , which plays a crucial role in inflammation and pain response.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is bbb permeant . The compound’s lipophilicity (Log Po/w) is 2.01 (iLOGP), 1.54 (XLOGP3), 1.74 (WLOGP), 1.09 (MLOGP), and 2.07 (SILICOS-IT), with a consensus Log Po/w of 1.69 .
Result of Action
The primary result of this compound’s action is the dilation of peripheral blood vessels, leading to increased blood flow in the area of application . This can result in a warming sensation and potential relief from muscle and joint pain.
Biochemical Analysis
Biochemical Properties
Methyl 6-fluoro-2-methylnicotinate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450 enzymes, specifically CYP1A2 . This interaction is crucial as it can influence the metabolism of other compounds within the body. Additionally, this compound has been identified as a potential inhibitor of certain enzymes, which can affect various metabolic pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving cholinergic signaling . This compound can modulate the synthesis of acetylcholine, a neurotransmitter, thereby affecting neuronal communication and cognitive functions. Furthermore, this compound can impact gene expression by altering the methylation patterns of specific genes, which can lead to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with various biomolecules. It has been found to bind to cytochrome P450 enzymes, leading to enzyme inhibition . This binding can result in the modulation of metabolic pathways and changes in gene expression. Additionally, this compound can influence the activity of other proteins and enzymes, further affecting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in terms of enzyme activity and gene expression
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm . Understanding these dosage effects is essential for determining the safe and effective use of this compound in research and potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to methyl group metabolism . It interacts with enzymes such as methyltransferases, which play a role in the transfer of methyl groups to various substrates. This interaction can influence metabolic flux and the levels of specific metabolites within the cell . Additionally, this compound can affect the synthesis and catabolism of other compounds, further impacting cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake and localization of the compound within different cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function . The compound is directed to particular cellular compartments through targeting signals and post-translational modifications. These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluoro-2-methylnicotinate typically involves the esterification of 6-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
Industrial production methods for this compound may involve the oxidation of 2-methyl-5-ethylpyridine followed by fluorination and esterification steps. These processes are optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluoro-2-methylnicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 6-fluoro-2-methylnicotinic acid, while reduction could produce 6-fluoro-2-methyl-3-hydroxypyridine .
Comparison with Similar Compounds
Similar Compounds
Methyl nicotinate: Similar in structure but lacks the fluorine atom.
6-Fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound.
2-Methyl-5-ethylpyridine: A precursor in the synthesis of Methyl 6-fluoro-2-methylnicotinate.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which can enhance its chemical stability and biological activity compared to non-fluorinated analogs. This fluorine substitution can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
methyl 6-fluoro-2-methylpyridine-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO2/c1-5-6(8(11)12-2)3-4-7(9)10-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWCAHFEDSDTQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001246071 | |
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227595-02-9 | |
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1227595-02-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-fluoro-2-methyl-3-pyridinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001246071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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